molecular formula C5H8O3 B7722572 2-Hydroxyethyl acrylate CAS No. 26022-14-0

2-Hydroxyethyl acrylate

Cat. No.: B7722572
CAS No.: 26022-14-0
M. Wt: 116.11 g/mol
InChI Key: OMIGHNLMNHATMP-UHFFFAOYSA-N
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Description

2-Hydroxyethyl acrylate is an organic compound with the chemical formula C5H8O3. It is a clear, colorless liquid that is widely used in the production of various polymers, including hydrogels, coatings, adhesives, and thermosets. The compound is known for its dual functionality, containing both a polymerizable acrylic group and a terminal hydroxy group, which makes it highly versatile in material synthesis .

Mechanism of Action

Target of Action

2-Hydroxyethyl Acrylate (HEA) is a monomer that is widely used in the field of material synthesis for the production of various types of polymers . Its primary targets are the monomers with which it copolymerizes, resulting in a wide range of polymer properties and applications .

Mode of Action

HEA has dual functionality containing a polymerizable acrylic group and a terminal hydroxy group . It copolymerizes with a variety of monomers, forming polymers with diverse properties . For instance, it can be used to synthesize amphiphilic block copolymers by nitroxide mediated living radical polymerization .

Biochemical Pathways

The traditional manufacturing process of HEA involves the reaction of ethylene oxide with acrylic acid in the presence of a metal catalyst . The resultant polymers are used in coatings, sealants, adhesives, and elastomers among other applications .

Result of Action

The resultant polymers from HEA copolymerization have a wide range of applications. For instance, they can be used in the production of hydrogels, which are highly absorbent and can be used in wound dressings, contact lenses, drug delivery systems, and other biomedical applications .

Action Environment

The polymerization of HEA is catalyzed by heat, light, and peroxides, and inhibited by stabilizers such as the monomethyl ether of hydroquinone or hydroquinone itself . These phenolic inhibitors are only effective in the presence of oxygen . Therefore, the environment plays a crucial role in the action of HEA. It must always be stored under air, and never under inert gases . The presence of oxygen is required for the stabilizer to function effectively .

Biochemical Analysis

Biochemical Properties

2-Hydroxyethyl acrylate plays a significant role in biochemical reactions. It is used as a monomer in the synthesis of polymer-encapsulated pigments through emulsion polymerization . The polymer-encapsulated pigments are synthesized with aqueous dispersions of the pigments, monomers (including this compound), and an initiator .

Cellular Effects

This compound has been used to create hydrogels for biomedical applications . These hydrogels, based on this compound, have been synthesized through in situ polymerization of high-concentration this compound monomers under persistent agitation .

Molecular Mechanism

This compound exerts its effects at the molecular level through its dual functionality containing a polymerizable acrylic group and a terminal hydroxy group . It is used to make emulsion polymers along with other monomers and the resultant resins are used in coatings, sealants, adhesives and elastomers and other applications .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound-based hydrogels reach high conversions (>90%) in short times (<60 min) with excellent molecular weight distribution . This suggests that this compound can effectively control the rate of the reaction, making it suitable for laboratory applications .

Metabolic Pathways

It is known that this compound is used in the synthesis of polymers, suggesting that it may be involved in polymerization reactions .

Subcellular Localization

Given its role in the synthesis of polymers, it may be localized in areas of the cell where polymerization reactions occur .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Hydroxyethyl acrylate is typically synthesized through the reaction of ethylene oxide with acrylic acid in the presence of a metal catalyst. This process involves the addition of ethylene oxide to acrylic acid, resulting in the formation of this compound . The reaction conditions often include maintaining a controlled temperature and pressure to ensure optimal yield and purity.

Industrial Production Methods: In industrial settings, this compound is produced using high-purity raw materials and advanced distillation techniques to remove impurities. The process involves the use of thin film evaporation and vacuum distillation to achieve high purity levels . The industrial production methods are designed to be scalable and economically viable, ensuring a consistent supply of high-quality this compound for various applications.

Comparison with Similar Compounds

Properties

IUPAC Name

2-hydroxyethyl prop-2-enoate
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InChI

InChI=1S/C5H8O3/c1-2-5(7)8-4-3-6/h2,6H,1,3-4H2
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InChI Key

OMIGHNLMNHATMP-UHFFFAOYSA-N
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Canonical SMILES

C=CC(=O)OCCO
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Molecular Formula

C5H8O3
Record name HYDROXYETHYLACRYLATE
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Related CAS

26403-58-7, 26022-14-0, 9051-31-4
Record name Polyethylene glycol monoacrylate
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Record name Hydroxyethyl acrylate polymer
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Record name Polyethylene glycol monoacrylate homopolymer
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DSSTOX Substance ID

DTXSID2022123
Record name 2-Hydroxyethyl acrylate
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Molecular Weight

116.11 g/mol
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Physical Description

Hydroxyethylacrylate appears as a clear colorless liquid. Less dense than water. Vapors heavier than air. Corrosive to tissue. May polymerize exothermically if heated or contaminated. If the polymerization takes place inside a container, the container may rupture violently. Used to make plastics., Liquid; NKRA, COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR.
Record name HYDROXYETHYLACRYLATE
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Record name 2-Propenoic acid, 2-hydroxyethyl ester
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Boiling Point

greater than 346 °F at 760 mmHg (USCG, 1999), 191 °C, BP: 40 °C at 0.001 kPa (0.0075 mm Hg), Boiling point: 40 °C at 0.001 kPa, 210 °C
Record name HYDROXYETHYLACRYLATE
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Flash Point

214 °F (NFPA, 2010), 214 °F (101 °C) (closed cup), 101 °C c.c.
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Solubility

In water, miscible /1X10+6 mg/L/ at 25 °C, Solubility in water: miscible
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Density

1.1 at 77 °F (USCG, 1999) - Denser than water; will sink, 1.011 g/cu cm at 23 °C, Liquid heat capacity = 0.491 BTU/lb-F at 70 °F; Liquid thermal conductivity = 1.048 BTU-in/hr-sq ft-F at 70 °F; Liquid viscosity: 5.438 cP at 70 °C; Saturated vapor pressure = 0.090 lb/sq in at 177 °F; Saturated vapor density = 0.00153 lb/cu ft at 177 °F, 1.1 g/cm³, Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.0
Record name HYDROXYETHYLACRYLATE
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Vapor Density

Vapors heavier than air, Relative vapor density (air = 1): 4.0
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Vapor Pressure

0.0523 mm Hg at 25 °C, Vapor pressure, Pa at 25 °C: 7.0
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Impurities

96%, contains 200-650 ppm monomethyl ether hydroquinone as inhibitor., Other esters < 2% w/w; dietylene glycol monoacrylate < or = 2.1% w/w; acrylic acid < or = 1% w/w; ethylene glycol approx 0.25% w/w; ethylene oxide approx 0.001% w/w
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Color/Form

Liquid, Clear colorless liquid

CAS No.

818-61-1
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Melting Point

-76 °F (USCG, 1999), -60.2 °C
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Hydroxyethyl acrylate
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Customer
Q & A

Q1: What is 2-Hydroxyethyl Acrylate (HEA) and what is its primary application?

A: this compound (HEA) is a hydrophilic acrylic monomer known for its use in producing various polymers and hydrogels. [] It is commonly employed in pressure-sensitive adhesives, coatings, and biomedical applications due to its ability to impart desirable properties like water solubility, flexibility, and biocompatibility. [, , , ]

Q2: How does the concentration of HEA affect the properties of cationic poly(vinyl acetate-butyl acrylate-2-hydroxyethyl acrylate) (Poly(VAc-BA-HEA)) terpolymer latexes?

A2: Increasing the concentration of HEA in Poly(VAc-BA-HEA) terpolymer latexes has a significant impact on their properties:

  • Particle Size: Increasing HEA concentration leads to a decrease in particle size of the latexes. []
  • Viscosity: The viscosity of the latexes increases with increasing HEA concentration. []
  • Water Absorption: Higher HEA concentration results in increased water absorption by the latexes. []

Q3: What is the impact of HEA content on the glass transition temperature (Tg) of acrylic pressure-sensitive adhesives?

A: Research indicates that increasing the content of this compound in acrylic pressure-sensitive adhesives leads to a decrease in the glass transition temperature (Tg). []

Q4: Can HEA be used to modify the properties of other polymers?

A: Yes, HEA can be grafted onto other polymers to modify their properties. For example, grafting HEA onto cornstarch has been shown to improve its adhesion to cotton fibers in sizing applications. [] The grafting of HEA branches onto cornstarch also enhances film flexibility, reduces brittleness, and improves the abrasion resistance of yarns. []

Q5: How does the incorporation of HEA affect the biocompatibility of poly(this compound) (PHEA) hydrogels?

A: The addition of silica to PHEA/silica composite hydrogels containing aspirin was found to improve the biocompatibility of the PHEA component. [] This suggests that modifying PHEA with other materials can influence its interaction with biological systems.

Q6: Are there any safety concerns regarding the use of HEA?

A: While HEA is widely used in various applications, it's important to note that it exhibits cytotoxicity at higher concentrations. Studies on RAW264.7 cells showed that this compound was the most cytotoxic among the tested (meth)acrylates and cinnamates, with a 50% lethal cytotoxic concentration (LC50) of 0.2-0.5 mM. [] Proper handling and processing techniques are crucial to mitigate potential risks associated with HEA exposure.

Q7: What is the molecular formula and weight of HEA?

A7: The molecular formula of this compound is C5H8O3, and its molecular weight is 116.12 g/mol.

Q8: What spectroscopic techniques are commonly used to characterize HEA and its polymers?

A8: Researchers frequently employ several spectroscopic techniques to analyze HEA and its derivatives:

  • Fourier Transform Infrared Spectroscopy (FTIR): This method helps identify specific functional groups present in the molecule and is useful for confirming the success of polymerization reactions and characterizing polymer blends. [, , , , ]
  • Nuclear Magnetic Resonance (NMR): This technique provides detailed information about the structure and composition of HEA-containing polymers, including copolymer composition and sequence distribution. [, , , ]

Q9: Can HEA be polymerized using controlled radical polymerization techniques?

A9: Yes, HEA has been successfully polymerized using controlled radical polymerization techniques, including:

  • Atom Transfer Radical Polymerization (ATRP): This method allows for the synthesis of well-defined PHEA with controlled molecular weight and low dispersity. [, , , ]
  • Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization: This technique also enables the controlled polymerization of HEA, producing polymers with specific chain lengths and narrow molecular weight distributions. [, , , ]
  • Nitroxide-Mediated Polymerization (NMP): This method provides control over the polymerization process, allowing for the synthesis of PHEA with predetermined molecular weights and narrow polydispersities. [, , ]

Q10: What are the applications of HEA in drug delivery systems?

A10: The hydrophilic nature and biocompatibility of HEA make it suitable for various drug delivery applications:

  • Hydrogels: HEA-based hydrogels can encapsulate and release drugs in a controlled manner, offering potential for sustained drug release and targeted delivery. [, , , ]
  • Polymer Beads: Copolymer beads containing HEA can be utilized for controlled drug release applications. The release rate can be tailored by adjusting parameters like monomer composition, crosslinker percentage, and drug loading. []

Q11: What is the significance of interchain exchange reactions in the anionic polymerization of HEA?

A: Interchain exchange reactions, primarily transesterification, are crucial considerations during the anionic polymerization of HEA. These reactions can affect the molecular weight distribution and functionality of the resulting polymers. []

Q12: How does the presence of hydrogen bonding influence the polymerization behavior of HEA?

A12: Hydrogen bonding plays a significant role in the polymerization of HEA, affecting both its copolymerization behavior and the properties of the resulting polymers:

  • Copolymerization: Hydrogen bonding between HEA and other monomers like butyl acrylate can influence their relative incorporation rates during copolymerization. [] This can impact the final copolymer composition and properties.
  • Branching: Hydrogen bonding can affect acrylate backbiting, a process that leads to branching in polymers. While increasing HEA content in a semi-batch copolymerization system did not significantly impact branching levels, introducing a hydrogen-bonding solvent like n-pentanol led to reduced branching. []

Q13: What are the environmental considerations associated with the use and disposal of HEA-based materials?

A: While HEA-based materials offer numerous benefits, it's important to consider their environmental impact. Research on the biodegradability of HEA-based polymers and potential strategies for recycling and waste management is crucial to ensure their sustainable use. []

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